2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile
Overview
Description
2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile is a useful research compound. Its molecular formula is C6H7N3 and its molecular weight is 121.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Novel Derivatives
A study by Jiang et al. (2012) involved synthesizing novel derivatives from acetonitrile, focusing on their optical properties. They achieved this by combining acetonitrile with other compounds, resulting in derivatives that displayed varied absorption and emission spectra based on the substituents used in the synthesis process (Jiang, Liu, Lv, & Zhao, 2012).
Regioselective Synthesis
Kheder et al. (2014) explored the regioselective synthesis of pyrazole scaffolds attached to benzothiazole and benzimidazole moieties. Their process involved condensation reactions using acetonitrile and resulted in novel pyrazole derivatives (Kheder, Mabkhot, Zahian, & Mohamed, 2014).
Catalyst-Free Combinatorial Library
Kumaravel and Vasuki (2009) developed a catalyst-free combinatorial library of novel derivatives using a four-component reaction that included acetonitrile. This process, conducted in water at ambient temperature, emphasized the creation of diverse chromene-3-carbonitrile derivatives (Kumaravel & Vasuki, 2009).
Antioxidant Activity
El-Mekabaty (2015) synthesized heterocycles incorporating the pyrazolo-[3,4-D]pyrimidin-4-one moiety, using acetonitrile as a key intermediate. These compounds were evaluated for their antioxidant properties, with some showing activity nearly equal to ascorbic acid (El‐Mekabaty, 2015).
Functionalization of Methyl Groups
Lammers et al. (1995) investigated the functionalization of one methyl group in pyrazoles using acetonitrile. Their method provided a new route to azoles with a coordinating substituent, highlighting the versatility of acetonitrile in creating novel compounds (Lammers, Vollinga, Zandbergen, Cohen-Fernandes, & Habraken, 1995).
Properties
IUPAC Name |
2-(2-methylpyrazol-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-9-6(2-4-7)3-5-8-9/h3,5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXBEBZQSMLHTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071814-43-1 | |
Record name | 2-(1-methyl-1H-pyrazol-5-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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